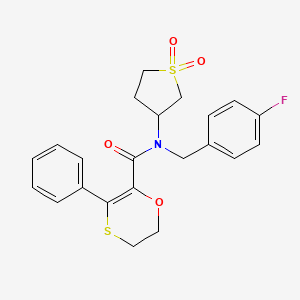

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

CAS No.:

Cat. No.: VC16345301

Molecular Formula: C22H22FNO4S2

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H22FNO4S2 |

|---|---|

| Molecular Weight | 447.5 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

| Standard InChI | InChI=1S/C22H22FNO4S2/c23-18-8-6-16(7-9-18)14-24(19-10-13-30(26,27)15-19)22(25)20-21(29-12-11-28-20)17-4-2-1-3-5-17/h1-9,19H,10-15H2 |

| Standard InChI Key | ZHHSDFRDCAAQJF-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |

Introduction

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound integrates both a tetrahydrothiophene and an oxathiine moiety, which are known for their diverse biological activities.

Key Features:

-

Molecular Formula: The molecular formula for this compound is not explicitly provided in the available sources, but it is noted to include a combination of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.

-

Structural Components: It features a tetrahydrothiophene ring with a dioxido substituent, a 4-fluorobenzyl group, and a phenyl moiety attached to an oxathiine core.

-

CAS Number: The CAS number for this compound is 656830-26-1, as mentioned in some sources related to similar compounds.

Synthesis Steps:

-

Initial Preparation: The synthesis begins with the preparation of key intermediates, such as the tetrahydrothiophene and oxathiine precursors.

-

Coupling Reactions: These intermediates are then coupled with the 4-fluorobenzyl group and the phenyl moiety through appropriate chemical reactions.

-

Final Modifications: The final steps may involve modifications to achieve the desired functional groups and molecular structure.

Biological Activities and Potential Applications

Preliminary studies suggest that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exhibits notable biological activities, although the exact mechanisms of action are not fully elucidated. The compound's unique structure, combining both sulfur and fluorine atoms, may enhance its pharmacological properties.

Potential Applications:

-

Pharmaceutical Development: It could serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

-

Therapeutic Areas: Potential therapeutic areas include anti-inflammatory, analgesic, or anticancer treatments.

Analytical Techniques for Characterization

The structure and purity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide are typically confirmed using advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

-

Mass Spectrometry (MS): Helps in determining the molecular weight and confirming the molecular formula.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide, but its unique combination of functional groups sets it apart.

Comparison Table:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide | Tetrahydrothiophene, chromene core | Potential anticancer, anti-inflammatory |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide | Tetrahydrothiophene, chromene core | Anti-inflammatory, analgesic, anticancer |

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Thiazole, isoindoline-1,3-dione | Anticancer activity |

Future Research Directions

Further research is needed to fully elucidate the biological activities and therapeutic potential of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide. This includes in-depth interaction studies with biological targets and structure-activity relationship (SAR) analyses to optimize its pharmacological properties.

Research Objectives:

-

Mechanism of Action: Investigate the exact mechanisms by which the compound interacts with biological systems.

-

Structure Optimization: Modify the compound's structure to enhance efficacy or reduce potential side effects.

-

Preclinical Trials: Conduct preclinical trials to assess safety and efficacy in relevant disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume